molecular formula C20H24N2O3 B269091 3-sec-butoxy-N-[3-(propionylamino)phenyl]benzamide

3-sec-butoxy-N-[3-(propionylamino)phenyl]benzamide

Katalognummer B269091
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: NFSKSWXAAXIBHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-sec-butoxy-N-[3-(propionylamino)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BPN14770 and is known to have a unique mechanism of action in the human body. In

Wirkmechanismus

BPN14770 has a unique mechanism of action that involves the inhibition of phosphodiesterase-4D (PDE4D). PDE4D is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a molecule that plays a critical role in cellular signaling pathways. By inhibiting PDE4D, BPN14770 increases the levels of cAMP in the brain, resulting in improved cognitive function and memory.
Biochemical and Physiological Effects:
BPN14770 has been shown to have several biochemical and physiological effects. It increases the levels of cAMP in the brain, which leads to improved cognitive function and memory. BPN14770 has also been shown to reduce neuroinflammation and oxidative stress, which are both implicated in the development of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using BPN14770 in lab experiments is its selectivity for PDE4D. This selectivity reduces the risk of off-target effects and improves the accuracy of the results. However, one of the limitations of using BPN14770 in lab experiments is its relatively low potency. This means that higher concentrations of the compound may be required to achieve the desired effect, which can increase the risk of toxicity.

Zukünftige Richtungen

There are several future directions for research on BPN14770. One area of research is the development of more potent analogs of BPN14770 that can achieve the desired effect at lower concentrations. Another area of research is the investigation of the potential use of BPN14770 in the treatment of other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, further research is needed to fully understand the mechanism of action of BPN14770 and its effects on cellular signaling pathways.
Conclusion:
BPN14770 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its unique mechanism of action and ability to improve cognitive function and memory make it a promising candidate for the treatment of neurodegenerative diseases. Although there are some limitations to its use in lab experiments, BPN14770 has the potential to be a valuable tool in the development of new treatments for neurological disorders.

Synthesemethoden

The synthesis of BPN14770 is a complex process that involves several chemical reactions. The starting material for the synthesis is 3-nitrobenzoic acid, which is reacted with aniline to form 3-nitro-N-phenylbenzamide. This intermediate product is then reduced to 3-amino-N-phenylbenzamide using a reducing agent. The final step involves the addition of a butoxy group and a propionylamino group to the aromatic ring, resulting in the formation of BPN14770.

Wissenschaftliche Forschungsanwendungen

BPN14770 has been extensively studied for its potential therapeutic applications. It has been shown to have a positive effect on cognitive function and memory in preclinical studies. BPN14770 has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, BPN14770 has been studied for its potential use in the treatment of Fragile X Syndrome, a genetic disorder that causes intellectual disability.

Eigenschaften

Produktname

3-sec-butoxy-N-[3-(propionylamino)phenyl]benzamide

Molekularformel

C20H24N2O3

Molekulargewicht

340.4 g/mol

IUPAC-Name

3-butan-2-yloxy-N-[3-(propanoylamino)phenyl]benzamide

InChI

InChI=1S/C20H24N2O3/c1-4-14(3)25-18-11-6-8-15(12-18)20(24)22-17-10-7-9-16(13-17)21-19(23)5-2/h6-14H,4-5H2,1-3H3,(H,21,23)(H,22,24)

InChI-Schlüssel

NFSKSWXAAXIBHY-UHFFFAOYSA-N

SMILES

CCC(C)OC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)CC

Kanonische SMILES

CCC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)NC(=O)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.